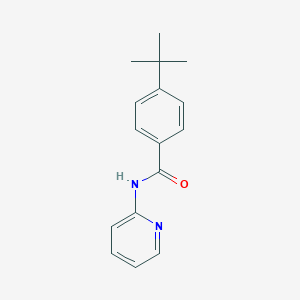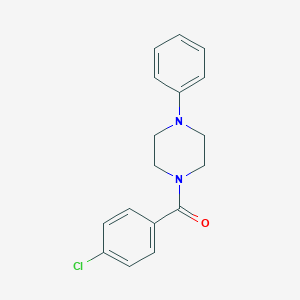
2-(1-Phenylethyl)propanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Phenylethyl)propanedioic acid, also known as Phenylpiracetam, is a nootropic compound that belongs to the racetam family. It was first developed in Russia in 1983 and is a derivative of Piracetam, another nootropic drug. Phenylpiracetam is known for its cognitive-enhancing properties and has been widely studied for its potential use in treating cognitive impairment and neurological disorders.
Mecanismo De Acción
2-(1-Phenylethyl)propanedioic acidtam works by increasing the levels of neurotransmitters such as acetylcholine, dopamine, and noradrenaline in the brain. These neurotransmitters are involved in cognitive processes such as memory, learning, and attention. By increasing their levels, 2-(1-Phenylethyl)propanedioic acidtam enhances these cognitive processes.
Biochemical and Physiological Effects
2-(1-Phenylethyl)propanedioic acidtam has been shown to have a number of biochemical and physiological effects. It has been shown to increase blood flow to the brain, which can improve cognitive function. In addition, it has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and maintenance of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(1-Phenylethyl)propanedioic acidtam has several advantages for lab experiments. It is relatively easy to synthesize and has a low toxicity profile. However, it is important to note that 2-(1-Phenylethyl)propanedioic acidtam is a controlled substance in some countries and may require special permits for use in lab experiments.
Direcciones Futuras
There are several future directions for research on 2-(1-Phenylethyl)propanedioic acidtam. One area of research is to further investigate its potential use in treating cognitive impairment associated with neurological disorders. Another area of research is to explore its potential use in enhancing athletic performance. Finally, more research is needed to fully understand the long-term effects of 2-(1-Phenylethyl)propanedioic acidtam on cognitive function and overall health.
Métodos De Síntesis
2-(1-Phenylethyl)propanedioic acidtam is synthesized by adding a phenyl group to the Piracetam molecule. The synthesis process involves the reaction of 2-oxo-1-pyrrolidineacetamide with bromoacetophenone to form 2-(2-oxo-4-phenylpyrrolidin-1-yl)butyric acid. This compound is then converted to 2-(1-Phenylethyl)propanedioic acidtam through a series of chemical reactions.
Aplicaciones Científicas De Investigación
2-(1-Phenylethyl)propanedioic acidtam has been extensively studied for its cognitive-enhancing properties. It has been shown to improve memory, learning, and attention in both animal and human studies. In addition, 2-(1-Phenylethyl)propanedioic acidtam has been studied for its potential use in treating cognitive impairment associated with neurological disorders such as Alzheimer's disease, Parkinson's disease, and stroke.
Propiedades
Número CAS |
41103-90-6 |
|---|---|
Nombre del producto |
2-(1-Phenylethyl)propanedioic acid |
Fórmula molecular |
C11H12O4 |
Peso molecular |
208.21 g/mol |
Nombre IUPAC |
2-(1-phenylethyl)propanedioic acid |
InChI |
InChI=1S/C11H12O4/c1-7(8-5-3-2-4-6-8)9(10(12)13)11(14)15/h2-7,9H,1H3,(H,12,13)(H,14,15) |
Clave InChI |
AHWJRDQVJRKCPR-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)C(C(=O)O)C(=O)O |
SMILES canónico |
CC(C1=CC=CC=C1)C(C(=O)O)C(=O)O |
Otros números CAS |
41103-90-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Propyl 4-[(2-bromobenzoyl)carbamothioylamino]benzoate](/img/structure/B187672.png)
![2-iodo-N-[(3-methylphenyl)carbamothioyl]benzamide](/img/structure/B187673.png)
![N-[(3,4-dichlorophenyl)carbamothioyl]-3-iodobenzamide](/img/structure/B187674.png)
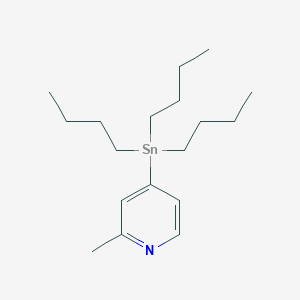
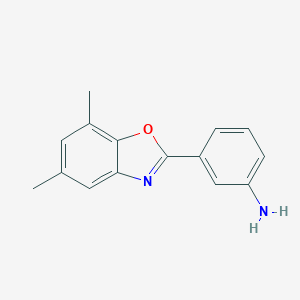
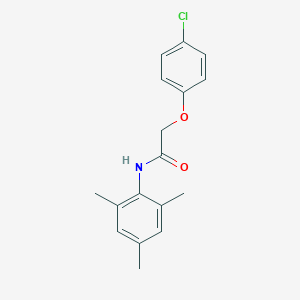
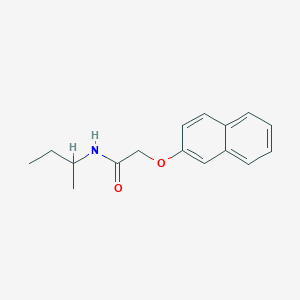
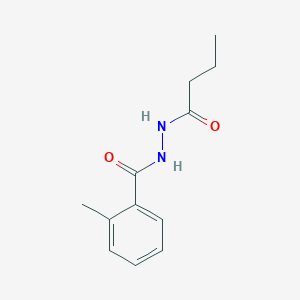
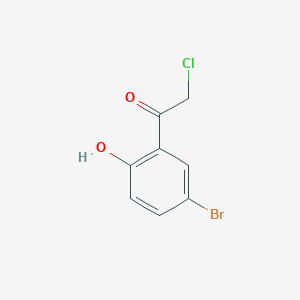
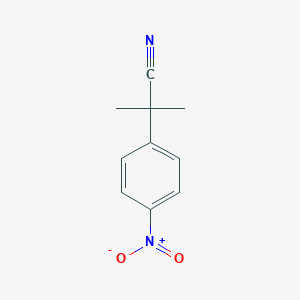
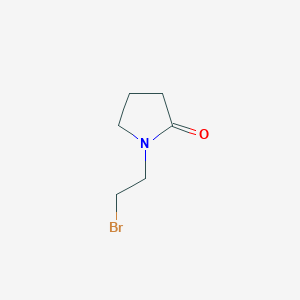
![N-[4-(aminocarbonyl)phenyl]-4-nitrobenzamide](/img/structure/B187687.png)
